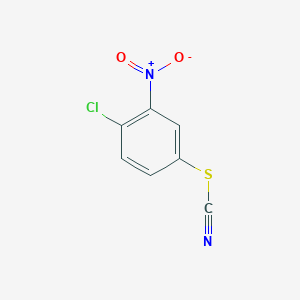

4-Chloro-3-nitrophenyl thiocyanate

Description

An Overview of Aryl Thiocyanate (B1210189) Chemistry

Aryl thiocyanates are a class of organic compounds characterized by an aryl group attached to a thiocyanate (-SCN) functional group. matrixscientific.comscispace.com These compounds are recognized for their versatility as intermediates in organic synthesis. The thiocyanate group is a pseudohalogen and can participate in a variety of chemical transformations, making aryl thiocyanates valuable building blocks for more complex molecules. scispace.com

The synthesis of aryl thiocyanates can be achieved through several methods. A common approach involves the reaction of an aryl diazonium salt with a thiocyanate salt, a process known as the Sandmeyer reaction. scispace.com Another method is the nucleophilic substitution of an aryl halide with a thiocyanate salt. matrixscientific.com More contemporary methods include the direct thiocyanation of arenes using reagents like N-thiocyanatosuccinimide, often facilitated by a Lewis acid catalyst. openmedicinalchemistryjournal.com Recent advancements have also explored greener, mechanochemical methods for the synthesis of aryl thiocyanates. alfa-chemistry.combldpharm.com

The reactivity of aryl thiocyanates is largely dictated by the thiocyanate group. This group can undergo nucleophilic attack at the sulfur atom, leading to the formation of various sulfur-containing compounds. matrixscientific.com It can also be isomerized to the more stable isothiocyanate (-NCS) form, particularly at elevated temperatures. scispace.com Furthermore, the cyano group can be hydrolyzed or reduced, offering pathways to other functional groups. This reactivity makes aryl thiocyanates key precursors in the synthesis of a wide range of heterocyclic compounds, such as thiazoles and benzothiazoles, which are significant scaffolds in medicinal chemistry. matrixscientific.comsigmaaldrich.com

The Significance of Halogenated and Nitrated Aromatic Systems in Chemical Synthesis

The presence of both a halogen (chlorine) and a nitro group on the aromatic ring of 4-chloro-3-nitrophenyl thiocyanate significantly influences its reactivity and potential applications. Halogenated aromatic compounds are of great importance in synthetic chemistry. The introduction of a halogen atom can enhance the reactivity of the aromatic ring towards nucleophilic substitution and is a key step in many cross-coupling reactions. clockss.org Halogens, particularly chlorine, are also prevalent in many pharmaceutical and agrochemical compounds, where they can modulate the biological activity of the molecule. scispace.com

Nitrated aromatic systems are also fundamental building blocks in organic synthesis. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming nucleophiles to the ortho and para positions. This property is crucial for controlling the regioselectivity of reactions. Furthermore, the nitro group can be readily reduced to an amino group, providing a gateway to a vast array of other functionalities and is a key transformation in the synthesis of dyes, pharmaceuticals, and other industrial chemicals. alfa-chemistry.com The combination of a halogen and a nitro group on an aromatic ring, as seen in this compound, creates a highly activated system for nucleophilic aromatic substitution, making it a potentially valuable synthon.

Current Research Trajectories Pertaining to this compound

While extensive research on this compound itself is not widely documented in publicly available literature, its structural features suggest several promising avenues for future investigation. The compound, with CAS Number 89642-54-6, is commercially available, indicating its potential utility in synthesis. Much of the current research focuses on the isomeric 4-chloro-3-nitrophenyl isothiocyanate and its derivatives, particularly thioureas, which have been investigated for their biological activities. sigmaaldrich.com

The primary research trajectory for this compound is likely to be as a precursor for the synthesis of various heterocyclic compounds. The presence of the reactive thiocyanate group, along with the activating effects of the chloro and nitro substituents, makes it an ideal candidate for reactions with binucleophiles to construct ring systems. For instance, it could potentially react with compounds containing adjacent amino and thiol groups to form benzothiazoles, or with hydrazines to yield triazole derivatives.

Another area of potential research is the exploration of its use in the synthesis of novel agrochemicals and pharmaceuticals. The 4-chloro-3-nitrophenyl moiety is present in some biologically active molecules, and the thiocyanate group can be a crucial pharmacophore or be transformed into other functional groups known to impart biological activity. Research into the synthesis of derivatives of this compound and the evaluation of their biological properties is a logical next step. sigmaaldrich.com

Furthermore, the compound could serve as a valuable intermediate in the development of new synthetic methodologies. The interplay of the three different functional groups on the aromatic ring could be exploited to achieve selective transformations, leading to the development of novel and efficient synthetic routes to complex molecules.

Below is a data table of this compound and a related compound for reference.

| Property | This compound | 4-Chloro-3-nitrophenyl isothiocyanate |

| CAS Number | 89642-54-6 | 127142-66-9 |

| Molecular Formula | C₇H₃ClN₂O₂S | C₇H₃ClN₂O₂S |

| Molecular Weight | 214.63 g/mol | 214.63 g/mol |

| Appearance | Not specified | Yellow solid |

| Melting Point | Not specified | 120-125 °C |

Structure

3D Structure

Properties

IUPAC Name |

(4-chloro-3-nitrophenyl) thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN2O2S/c8-6-2-1-5(13-4-9)3-7(6)10(11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRHGJYAFPDLXHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1SC#N)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Utility and Chemical Transformations of 4 Chloro 3 Nitrophenyl Thiocyanate

Precursor Role in the Synthesis of Diverse Organosulfur Compounds

The thiocyanate (B1210189) group is a valuable functional handle for introducing sulfur into organic molecules. 4-Chloro-3-nitrophenyl thiocyanate can be readily converted into several classes of organosulfur compounds, highlighting its utility as a foundational building block.

A key transformation of aryl thiocyanates is their conversion to thiophenols. The reduction of the thiocyanate group yields the corresponding thiol, a versatile intermediate for further functionalization. In the context of the 4-chloro-3-nitrophenyl scaffold, the resulting thiophenol, 4-chloro-3-nitrothiophenol, is noted to be relatively stable against self-condensation to form disulfides. This stability is attributed to the strong electron-withdrawing effect of the nitro group, which decreases the electron density of the benzene ring and reduces the reactivity of the thiophenol. nih.gov This characteristic is advantageous for its isolation and subsequent use in multi-step syntheses. nih.gov

However, the reactivity of the corresponding aniline derivative, formed by the reduction of the nitro group, is markedly different. The electron-rich 4-chloro-3-aminothiophenol is highly susceptible to oxidation, readily forming the corresponding diphenyl disulfide, particularly under neutral conditions. nih.gov

Table 1: Synthesis and Reactivity of Thiophenol Derivatives

| Precursor / Intermediate | Product | Reaction Conditions / Observation | Source |

|---|---|---|---|

| 2-Chloro-5-nitrobenzenesulfonyl chloride | 4-Chloro-3-nitrothiophenol | Reduction with PPh₃ in toluene | nih.gov |

| 4-Chloro-3-nitrothiophenol | 4-Chloro-3-nitrothiophenol | Stable, does not readily form disulfide due to the electron-withdrawing nitro group. | nih.gov |

The synthetic utility of this compound extends to the preparation of thioethers, disulfides, and sulfonyl cyanides.

Thioethers: Aryl thiocyanates are precursors to thioethers through various synthetic routes. nih.gov One established method involves the catalytic coupling of a thiocyano derivative with an aryl iodide, mediated by cuprous iodide, to afford the corresponding thioether. nih.gov Another approach involves the initial conversion of the thiocyanate to the more reactive thiophenol, which can then be alkylated. For instance, the related 4-chloro-3-nitrothiophenol can be reacted with an alkyl halide, such as 4-methoxybenzyl chloride, in the presence of a base like potassium carbonate to form the corresponding thioether. nih.gov

Disulfides: As previously noted, disulfides can be formed readily from the thiophenol derivative of this compound. nih.gov While the nitro-substituted thiophenol is stable, the reduction of the nitro group to an amine yields a more electron-rich thiophenol that is easily oxidized to the disulfide. nih.gov This transformation highlights the influence of substituents on the stability and reactivity of the sulfur-containing functional groups.

Sulfonyl Cyanides: The thiocyanate group can be oxidized to a sulfonyl cyanide. nih.govgoogle.com This transformation is typically achieved by reacting the organic thiocyanate with an organic peracid oxidizing agent, such as meta-chloroperbenzoic acid (mCPBA), under anhydrous conditions. nih.govgoogle.com This process provides a direct route to sulfonyl cyanides, which are themselves useful synthetic intermediates. google.com

This compound is a key precursor for synthesizing thiourea and thiocarbamate derivatives, which are classes of compounds with significant biological applications. nih.govmdpi.com

Thiourea Derivatives: While thioureas are typically synthesized from the reaction of an isothiocyanate with an amine, the 4-chloro-3-nitrophenyl moiety is a common scaffold in this class of compounds. nih.govnih.govanalis.com.my A series of novel 4-chloro-3-nitrophenylthiourea derivatives were synthesized by reacting 4-chloro-3-nitrophenyl isothiocyanate with various amines. nih.gov These derivatives have been investigated for their potent antimicrobial and tuberculostatic activities. nih.govmdpi.com For example, derivatives bearing 3,4-dichlorophenyl and 3-chloro-4-methylphenyl substituents have shown high antibacterial activity against Gram-positive pathogens. nih.gov

Thiocarbamates: Thiocarbamates can be synthesized directly from thiocyanates. nih.gov One method involves the hydrolysis or alcoholysis of the thiocyanate group. researchgate.net A specific protocol demonstrates the conversion of a thiocyano derivative into the corresponding thiocarbamate by treatment with concentrated sulfuric acid. nih.gov Thiocarbamates are a versatile class of compounds with applications as pesticides and herbicides. researchgate.net

Building Block in Heterocyclic Chemistry

The reactive nature of the thiocyanate group makes this compound a valuable building block for the synthesis of various sulfur- and nitrogen-containing heterocycles.

Thiazoles and related five-membered heterocycles are prevalent motifs in biologically active compounds. The thiocyanate group can serve as a source of sulfur for the construction of the thiazole ring. A common strategy for thiazole synthesis involves the reaction of a thioamide with an α-haloketone (Hantzsch synthesis). organic-chemistry.org While direct use of this compound in such reactions is less common, it can act as a precursor to the necessary thio-reagents.

Furthermore, thiocyanation of substituted anilines is a known route to benzothiazoles. For instance, anilines containing electron-withdrawing groups can be treated with ammonium thiocyanate in the presence of an oxidizing agent to yield substituted 1,3-benzothiazol-2-amines. acs.org This suggests a potential pathway where the nitro group of this compound is first reduced to an amine, followed by an intramolecular cyclization to form a benzothiazole derivative.

The thiocyanate moiety can participate in ring-forming reactions through several strategic approaches. A primary strategy involves the intramolecular cyclization of a suitably functionalized aryl thiocyanate. For this to occur, a nucleophilic group must be present at a position ortho to the thiocyanate.

A powerful strategy involves the thiocyanation of anilines or phenols, followed by cyclization. acs.org For example, the reaction of anilines with ammonium thiocyanate and an oxidant can lead to the formation of 1,3-benzothiazol-2-amines. acs.org This process proceeds via the introduction of the thiocyanate group onto the ring, followed by an intramolecular attack of the amino group onto the carbon of the SCN moiety, leading to ring closure. This type of reaction highlights a pathway where the thiocyanate group is not just a sulfur source but an active participant in the cyclization cascade. acs.org

Derivatization Strategies for Analytical Method Development

The development of sensitive and selective analytical methods often hinges on the ability to chemically modify an analyte to enhance its detectability. This compound serves as a versatile reagent in this context, primarily through chemical tagging for spectroscopic analysis and by undergoing specific functional group transformations. These strategies are pivotal for the analysis of a range of compounds, particularly those containing thiol groups.

The introduction of a chromophore or fluorophore into a target analyte is a widely employed technique to facilitate its detection and quantification by spectroscopic methods, such as UV-Vis spectrophotometry or high-performance liquid chromatography with UV detection (HPLC-UV). This compound is particularly well-suited for this role due to the presence of the nitroaromatic moiety, which acts as a strong chromophore.

The primary mechanism for chemical tagging with this compound involves the reaction of its electrophilic thiocyanate group with nucleophilic functional groups present in the analyte. Thiols (-SH) are particularly effective nucleophiles that readily react with the thiocyanate group to form a stable disulfide bond. This reaction results in the covalent attachment of the 4-chloro-3-nitrophenyl group to the analyte.

The resulting derivative now incorporates the chromophoric properties of the nitrophenyl ring, allowing for sensitive detection at wavelengths where the original analyte may have little to no absorbance. This shift in the absorption maximum to a longer, less crowded region of the UV-Vis spectrum can significantly improve the selectivity and sensitivity of the analytical method by minimizing interferences from matrix components.

Table 1: Spectroscopic Properties of a Hypothetical Thiol Adduct of this compound

| Property | Value |

| Analyte | Thiol-containing compound (e.g., Cysteine) |

| Derivatizing Agent | This compound |

| Resulting Adduct | S-(4-Chloro-3-nitrophenyl) derivative |

| λmax of Analyte | Typically < 220 nm |

| λmax of Derivative | ~340 nm |

| Molar Absorptivity (ε) | Significantly increased |

Note: The values in this table are illustrative and can vary depending on the specific thiol-containing analyte and the reaction conditions.

The development of a derivatization method using this compound for HPLC-UV analysis would typically involve optimizing several key parameters:

Reaction pH: The nucleophilicity of the thiol group is pH-dependent. A slightly basic pH is often optimal to ensure the deprotonation of the thiol to the more nucleophilic thiolate anion, while avoiding hydrolysis of the thiocyanate reagent.

Reagent Concentration: A sufficient excess of this compound is necessary to drive the derivatization reaction to completion.

Reaction Time and Temperature: These parameters need to be optimized to ensure a rapid and complete reaction without causing degradation of the analyte or the derivative.

Solvent: The choice of solvent is crucial to ensure the solubility of both the analyte and the reagent and to facilitate the reaction.

Beyond its role as a simple chemical tag, the reactivity of this compound can be harnessed for more complex functional group transformations that are beneficial for analytical purposes. The thiocyanate group is a versatile functional group that can undergo a variety of chemical reactions, leading to the formation of different derivatives with distinct analytical properties.

One of the key transformations is the conversion of the thiocyanate group into other sulfur-containing functionalities. For instance, after the initial reaction with a thiol-containing analyte to form a disulfide, further chemical manipulation of the resulting derivative could be performed.

A significant reaction of aryl thiocyanates is their conversion to other functional groups, which can be exploited in an analytical context. The reaction of aryl thiocyanates with nucleophiles is a cornerstone of their synthetic utility. For analytical purposes, the reaction with thiols is of particular importance.

The general reaction of an aryl thiocyanate with a thiol (R'-SH) proceeds as follows:

Ar-SCN + R'-SH → Ar-S-S-R' + HCN

This reaction forms an unsymmetrical disulfide and hydrogen cyanide. The formation of the disulfide links the chromophoric 4-chloro-3-nitrophenyl group to the analyte, enabling its detection.

Table 2: Potential Functional Group Transformations of this compound Adducts for Analytical Applications

| Initial Adduct | Transformation Reaction | Resulting Functional Group | Potential Analytical Advantage |

| Disulfide | Reduction (e.g., with a reducing agent like dithiothreitol) | Thiophenol | Can be used for electrochemical detection or further derivatization. |

| Disulfide | Oxidation | Sulfonic Acid | Increases polarity, which can be useful for chromatographic separations. |

The ability to perform these transformations on the derivatized analyte can provide an additional layer of selectivity and can be used to confirm the identity of the analyte. For example, a two-step derivatization-transformation process could be developed where the initial tagging reaction is followed by a specific chemical transformation that produces a unique spectroscopic or chromatographic signature.

Q & A

Q. What are the standard synthetic routes for 4-chloro-3-nitrophenyl thiocyanate, and how can reaction conditions be optimized?

this compound is typically synthesized via nucleophilic substitution or thiocyanation reactions. A common approach involves reacting 4-chloro-3-nitroaniline with thiophosgene or thiocyanate salts under controlled conditions. For example, analogous thiocyanate derivatives (e.g., aryl isothiocyanates) are synthesized in ethanol at reflux temperatures (60–80°C) with yields around 60–70% . Optimization includes adjusting reaction time, solvent polarity, and stoichiometry of reagents. Monitoring via TLC or HPLC is critical to avoid over-substitution or side reactions. IR spectroscopy (ν~C≡N~ at ~2100–2150 cm⁻¹) and NMR (¹H/¹³C shifts for aromatic protons and thiocyanate groups) confirm product purity .

Q. How can spectroscopic techniques (IR, NMR, MS) be used to characterize this compound?

- IR Spectroscopy : The thiocyanate group (SCN) exhibits characteristic stretches: ν~C≡N~ (~2100–2150 cm⁻¹) and ν~C-S~ (~650–750 cm⁻¹). For example, in related thiourea derivatives, carbonyl (C=O) and thiocyanate stretches appear at 1629–1670 cm⁻¹ and ~2100 cm⁻¹, respectively .

- NMR : Aromatic protons in 4-chloro-3-nitrophenyl derivatives resonate at δ 6.8–8.4 ppm (¹H), while thiocyanate carbons appear at δ 120–140 ppm (¹³C) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 555 for analogous compounds) and fragmentation patterns (e.g., loss of SCN or NO₂ groups) confirm molecular weight and structural motifs .

Q. What are the key stability considerations for storing and handling this compound?

The compound is sensitive to moisture, light, and oxidative conditions. Store in airtight containers under inert gas (N₂/Ar) at 0–4°C. Degradation under acidic or oxidative conditions can produce sulfonic acids or disulfides. Stability tests via accelerated aging (e.g., 40°C/75% RH for 4 weeks) coupled with HPLC monitoring are recommended .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) elucidate the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict molecular geometry, frontier orbitals (HOMO-LUMO gaps), and electrostatic potential surfaces. For example, in analogous thiourea derivatives, DFT studies revealed charge transfer interactions and nucleophilic attack sites at the thiocyanate sulfur . Molecular docking (AutoDock Vina) can model interactions with biological targets (e.g., enzymes or receptors) by analyzing binding affinities and hydrogen-bonding patterns .

Q. How do crystallographic challenges (e.g., twinning, disorder) affect structural determination of this compound derivatives?

Single-crystal X-ray diffraction using SHELXL or OLEX2 is standard, but challenges arise from:

- Twinning : Common in nitro- and chloro-substituted aromatics. Use TWINLAW in SHELXL to refine twin domains .

- Disorder : Chlorine and nitro groups may exhibit positional disorder. Apply PART instructions and restraint commands (e.g., SIMU, DELU) to stabilize refinement .

- High Z′ Structures : Multi-molecule asymmetric units require careful handling of hydrogen bonding and packing motifs .

Q. How can contradictions in reaction outcomes (e.g., unexpected byproducts) be systematically analyzed?

- Mechanistic Studies : Use isotopic labeling (e.g., ¹⁵N-thiocyanate) to track reaction pathways .

- Kinetic Analysis : Stopped-flow techniques combined with global data fitting (ReactLab Equilibria) quantify intermediate formation rates in thiocyanate reactions .

- Controlled Competition Experiments : Compete thiocyanate with other nucleophiles (e.g., Cl⁻, Br⁻) to identify preferential substitution sites .

Q. What strategies resolve discrepancies in spectral data interpretation (e.g., ambiguous IR/NMR assignments)?

- Comparative Analysis : Overlay experimental IR/NMR data with computed spectra (e.g., using Gaussian or ORCA) for known bonding modes (M-SCN vs. M-NCS) .

- 2D NMR : HSQC and HMBC correlate ¹H-¹³C couplings to distinguish thiocyanate carbon environments from aromatic carbons .

- Quantitative FT-IR Metrics : Calculate Δν~C≡N~ shifts (e.g., >30 cm⁻¹ difference) to differentiate free vs. coordinated SCN groups .

Methodological Tables

Q. Table 1: Key Spectral Data for Thiocyanate Derivatives

Q. Table 2: Computational Parameters for DFT Studies

| Method | Basis Set | Property Analyzed | Software | Reference |

|---|---|---|---|---|

| B3LYP | 6-311++G(d,p) | HOMO-LUMO, ESP | Gaussian 09 | |

| M06-2X | def2-TZVP | Binding Energy (docking) | AutoDock Vina |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.